molecular formula C13H13ClO B8688072 2-(3-Chloropropoxy)naphthalene CAS No. 56231-42-6

2-(3-Chloropropoxy)naphthalene

Cat. No. B8688072
CAS RN: 56231-42-6
M. Wt: 220.69 g/mol
InChI Key: QPVWDIOTNVVIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropoxy)naphthalene is a useful research compound. Its molecular formula is C13H13ClO and its molecular weight is 220.69 g/mol. The purity is usually 95%.
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properties

CAS RN

56231-42-6

Product Name

2-(3-Chloropropoxy)naphthalene

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

2-(3-chloropropoxy)naphthalene

InChI

InChI=1S/C13H13ClO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2

InChI Key

QPVWDIOTNVVIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-naphthol (72.07 g, 0.5 mol), 1-chloro-3-bromopropane (78.72 g, 0.5 mol), and potassium carbonate (103.65 g, 0.75 mol) was heated at reflux 16 hr in 750 mL of acetone. The mixture was cooled to room temperature and filtered. The reaction was concentrated to a viscous oil using a rotary evaporator. The oil was dissolved in chloroform and washed with 5% sodium hydroxide and water. The chloroform was dried (Na2SO4) and filtered. Chloroform was removed to give a brown solid. A ten-gram sample was subjected to flash chromatography on silica gel using 2% ethyl acetate-hexanes, 3% ethylacetate-hexanes, 5% ethyl acetate-hexanes, and 10% ethyl acetate-hexanes for elution. Fractions of similar purity were combined and solvents removed. A clear oil was obtained and dried 16 hr at 80° C. A white crystalline solid was formed on standing at room temperature. This procedure provided 7.01 g (52.2%) of white crystalline solid, mp 46°-49° C.
Quantity
72.07 g
Type
reactant
Reaction Step One
Quantity
78.72 g
Type
reactant
Reaction Step One
Quantity
103.65 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of β-naphthol (1 gm, 0.006 mole), anhydrous K2CO3 (10 gm, in excess) and 1-bromo-3-chloropropane (0.7 ml, 0.006 mole) was refluxed in dry acetone (50 ml) for 6 hours. Reaction mixture was filtered and filtrate was concentrated to get oily compound which was crystallized with benzene-hexane to give the colorless crystals of pure desired compound, m.p. 98° C., (yield 1.5 gm, 97%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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